molecular formula C11H12N4O2S B1612387 2-{[1-(3-Methylphenyl)-1H-tetrazol-5-YL]thio}propanoic acid CAS No. 917217-91-5

2-{[1-(3-Methylphenyl)-1H-tetrazol-5-YL]thio}propanoic acid

Cat. No.: B1612387
CAS No.: 917217-91-5
M. Wt: 264.31 g/mol
InChI Key: KRXDTLGLJWDPFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-(3-Methylphenyl)-1H-tetrazol-5-YL]thio}propanoic acid is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological activities and have been widely studied for their potential applications in various fields such as medicine, agriculture, and materials science. This compound, in particular, features a tetrazole ring attached to a 3-methylphenyl group and a propanoic acid moiety, making it a unique structure with potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3-Methylphenyl)-1H-tetrazol-5-YL]thio}propanoic acid typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Attachment of the 3-Methylphenyl Group: The 3-methylphenyl group can be introduced through a nucleophilic aromatic substitution reaction.

    Formation of the Thioether Linkage: The thioether linkage is formed by reacting the tetrazole derivative with a thiol compound.

    Introduction of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3-Methylphenyl)-1H-tetrazol-5-YL]thio}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Medicine: The compound may be explored for its potential as a drug candidate for various diseases.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{[1-(3-Methylphenyl)-1H-tetrazol-5-YL]thio}propanoic acid depends on its specific application. In biological systems, the compound may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of various biochemical pathways. The exact mechanism can vary based on the specific context and requires further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(3-Methylphenyl)-1H-tetrazol-5-YL]thio}acetic acid
  • 2-{[1-(3-Methylphenyl)-1H-tetrazol-5-YL]thio}butanoic acid
  • 2-{[1-(3-Methylphenyl)-1H-tetrazol-5-YL]thio}pentanoic acid

Uniqueness

2-{[1-(3-Methylphenyl)-1H-tetrazol-5-YL]thio}propanoic acid is unique due to its specific combination of a tetrazole ring, a 3-methylphenyl group, and a propanoic acid moiety. This unique structure imparts specific chemical and biological properties that can be leveraged for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2S/c1-7-4-3-5-9(6-7)15-11(12-13-14-15)18-8(2)10(16)17/h3-6,8H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXDTLGLJWDPFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=N2)SC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40586156
Record name 2-{[1-(3-Methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917217-91-5
Record name 2-{[1-(3-Methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{[1-(3-Methylphenyl)-1H-tetrazol-5-YL]thio}propanoic acid
Reactant of Route 2
2-{[1-(3-Methylphenyl)-1H-tetrazol-5-YL]thio}propanoic acid
Reactant of Route 3
Reactant of Route 3
2-{[1-(3-Methylphenyl)-1H-tetrazol-5-YL]thio}propanoic acid
Reactant of Route 4
2-{[1-(3-Methylphenyl)-1H-tetrazol-5-YL]thio}propanoic acid
Reactant of Route 5
2-{[1-(3-Methylphenyl)-1H-tetrazol-5-YL]thio}propanoic acid
Reactant of Route 6
2-{[1-(3-Methylphenyl)-1H-tetrazol-5-YL]thio}propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.